BZ-Asp-ome

Übersicht

Beschreibung

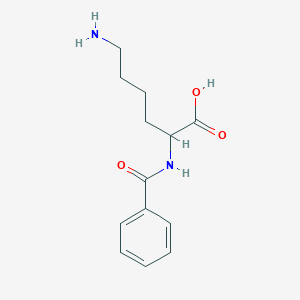

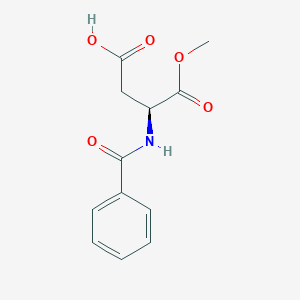

BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .

Synthesis Analysis

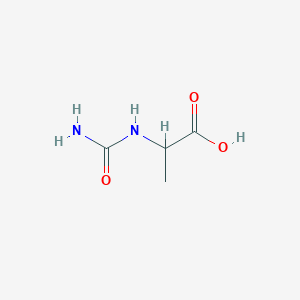

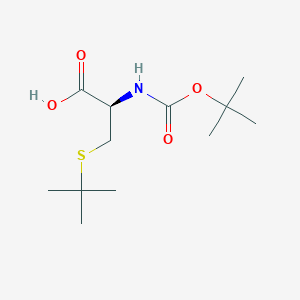

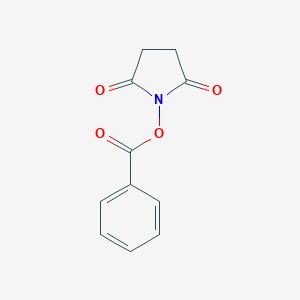

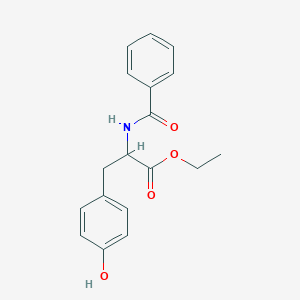

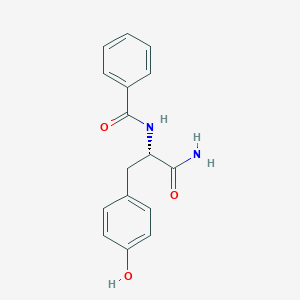

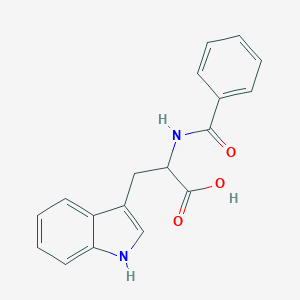

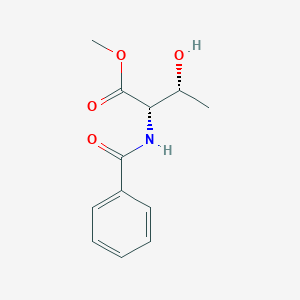

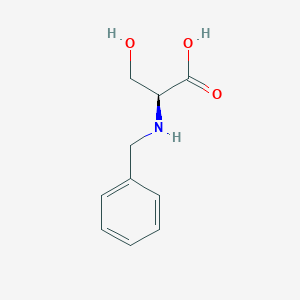

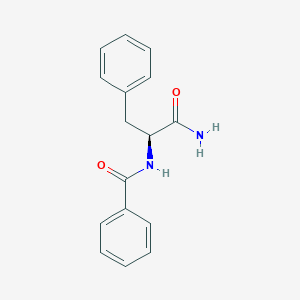

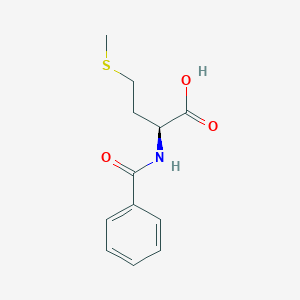

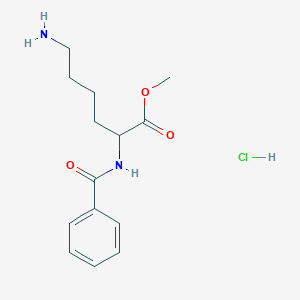

The synthesis of BZ-Asp-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .

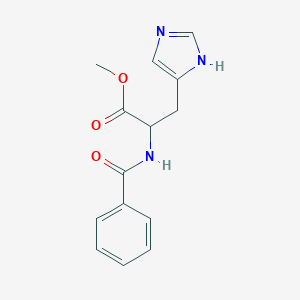

Molecular Structure Analysis

The molecular formula of BZ-Asp-ome is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .

Chemical Reactions Analysis

BZ-Asp-ome has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .

Wissenschaftliche Forschungsanwendungen

Model Chemical System for Self-Organization Studies

The BZ-ASP-OME compound is extensively used in the study of self-organization phenomena within chemical systems. It serves a role analogous to that of the fruit fly in molecular genetics. The Belousov–Zhabotinsky (BZ) reaction, which involves this compound, is a classic example of a non-equilibrium chemical oscillator. This reaction is pivotal in understanding how chemical systems can spontaneously form complex, organized structures and patterns without external guidance .

Non-Linear Dynamics and Chemical Oscillations

BZ-ASP-OME is central to the exploration of non-linear dynamics in chemical reactions. The BZ reaction showcases how concentration oscillations can arise from a homogenous medium due to complex physicochemical interactions. This has implications for understanding phenomena such as bistability, limit cycle attractors, spiral waves, Turing patterns, and deterministic chaos in chemical systems .

Mathematical Modeling of Chemical Reactions

The compound’s involvement in the BZ reaction provides a simplified model for mathematical and computational analysis. Researchers use this reaction to develop and test mathematical models that describe the behavior of chemical oscillators under various conditions. These models help in predicting the behavior of more complex biochemical reactions and can be used in reactor design .

Investigation of Kinetic Mechanisms

The BZ reaction involving BZ-ASP-OME is a subject of ongoing research to fully understand its kinetic mechanism. Despite being one of the most studied oscillatory reactions, its full kinetic profile is still not completely understood. Continued research into this reaction can provide insights into the kinetics of similar complex reactions .

Aspartame Production

A novel route for aspartame production involves the use of BZ-ASP-OME. This process combines enzymatic and chemical reactions, showcasing the compound’s utility in industrial applications. The method represents a significant advancement in the synthesis of aspartame, a widely used artificial sweetener .

Safety and Hazards

BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .

Wirkmechanismus

Target of Action

BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or BZ-Asp-ome, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .

Mode of Action

BZ-ASP-OME acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, BZ-ASP-OME can block many different biological processes including inflammasome activation and the induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by BZ-ASP-OME is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, BZ-ASP-OME disrupts this pathway, leading to increased cell survival .

Result of Action

The primary result of BZ-ASP-OME’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .

Action Environment

The efficacy and stability of BZ-ASP-OME can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.

Eigenschaften

IUPAC Name |

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUIURWOJPUEOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.